

Unveiling the Sodium Tetraborate-Water System: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium tetraborate pentahydrate*

Cat. No.: *B1171922*

[Get Quote](#)

For researchers, scientists, and drug development professionals, a thorough understanding of the phase behavior of active pharmaceutical ingredients and excipients in aqueous systems is paramount. This in-depth technical guide elucidates the phase diagram of the sodium tetraborate-water system, a critical tool for controlling crystallization, formulation, and stability. This document provides a detailed exploration of the solid-liquid equilibria, quantitative solubility data, and the experimental protocols necessary for its determination.

The sodium tetraborate-water system is characterized by the presence of three stable solid phases: sodium tetraborate decahydrate ($\text{Na}_2\text{B}_4\text{O}_7 \cdot 10\text{H}_2\text{O}$), commonly known as borax, **sodium tetraborate pentahydrate** ($\text{Na}_2\text{B}_4\text{O}_7 \cdot 5\text{H}_2\text{O}$), and the anhydrous form ($\text{Na}_2\text{B}_4\text{O}_7$). The phase diagram reveals a eutectic point at the low-temperature end and a peritectic point at a higher temperature, governing the transitions between these hydrated forms.

Quantitative Phase Equilibrium Data

The critical points and solubility data for the sodium tetraborate-water system are summarized in the following tables. These values are essential for predicting the phase behavior of the system under varying temperature and concentration conditions.

Parameter	Temperature (°C)	Composition (wt% <chem>Na2B4O7</chem>)	Solid Phases in Equilibrium
Eutectic Point	-0.30[1][2]	1.05[1][2]	Ice, Sodium
			Tetraborate
			Decahydrate
Peritectic Point	~61.5	See Table 3	Sodium Tetraborate
			Decahydrate, Sodium
			Tetraborate Pentahydrate, Saturated Solution

Table 1: Eutectic and Peritectic Points of the Sodium Tetraborate-Water System. This table outlines the invariant points in the phase diagram where three phases coexist in equilibrium.

Temperature (°C)	Solubility (g <chem>Na2B4O7</chem> / 100 g <chem>H2O</chem>)
0	1.3
10	2.0
20	3.2
30	4.9
40	8.1
50	12.8
60	19.1

Table 2: Solubility of Sodium Tetraborate Decahydrate in Water. This data represents the composition of the saturated liquid phase in equilibrium with the decahydrate solid phase.

Temperature (°C)	Solubility (g Na ₂ B ₄ O ₇ / 100 g H ₂ O)
61.5	21.6
70	25.1
80	31.3
90	38.2
100	45.8

Table 3: Solubility of **Sodium Tetraborate Pentahydrate** in Water. This data represents the composition of the saturated liquid phase in equilibrium with the pentahydrate solid phase.

Phase Diagram Visualization

The logical relationships between the different phases of the sodium tetraborate-water system as a function of temperature and composition are illustrated in the phase diagram below.

Figure 1: Schematic phase diagram of the sodium tetraborate-water system.

Experimental Protocols

The determination of the sodium tetraborate-water phase diagram relies on precise experimental methodologies to ascertain solubility and identify phase transitions. The two primary techniques employed are the isothermal dissolution equilibrium method and thermal analysis.

Isothermal Dissolution Equilibrium Method

This gravimetric method is a classical and reliable technique for determining the solubility of a solid in a liquid at a constant temperature.

Methodology:

- Sample Preparation: An excess amount of the sodium tetraborate hydrate (decahydrate or pentahydrate) is added to a known mass of deionized water in a sealed, temperature-controlled vessel.

- **Equilibration:** The mixture is continuously agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and liquid phases.
- **Sample Withdrawal and Analysis:** Once equilibrium is established, the agitator is stopped, and the solid phase is allowed to settle. A sample of the clear supernatant liquid is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of any solid particles.
- **Concentration Determination:** The concentration of sodium tetraborate in the withdrawn sample is determined by a suitable analytical technique. A common method is titration with a standardized acid, such as hydrochloric acid, using a suitable indicator. The mass of the dissolved salt is then calculated.
- **Data Collection:** This procedure is repeated at various temperatures to generate the solubility curves for both the decahydrate and pentahydrate forms.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermoanalytical technique for determining phase transition temperatures and enthalpies. It is particularly useful for identifying eutectic and peritectic points.

Methodology:

- **Sample Preparation:** A small, accurately weighed sample of a sodium tetraborate-water mixture of a known composition is hermetically sealed in a DSC pan.
- **Instrument Setup:** The DSC instrument is calibrated using standard reference materials. An empty, sealed pan is used as a reference.
- **Thermal Program:** The sample is subjected to a controlled temperature program. To determine the eutectic temperature, the sample is first cooled to a low temperature (e.g., -30°C) to ensure complete solidification and then heated at a constant rate (e.g., 5°C/min). To observe the peritectic transition, the sample is heated through the transition temperature range.

- Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature. Endothermic and exothermic events, such as melting or crystallization, are recorded as peaks in the DSC thermogram.
- Data Analysis:
 - Eutectic Temperature: The onset temperature of the first endothermic peak upon heating a frozen solution corresponds to the eutectic melting temperature.
 - Peritectic Temperature: The temperature at which the incongruent melting of the decahydrate to the pentahydrate occurs is identified as an endothermic event in the DSC curve.
 - Phase Boundaries: By running a series of samples with different compositions, the liquidus and solidus lines of the phase diagram can be mapped.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for constructing a phase diagram using the described experimental techniques.

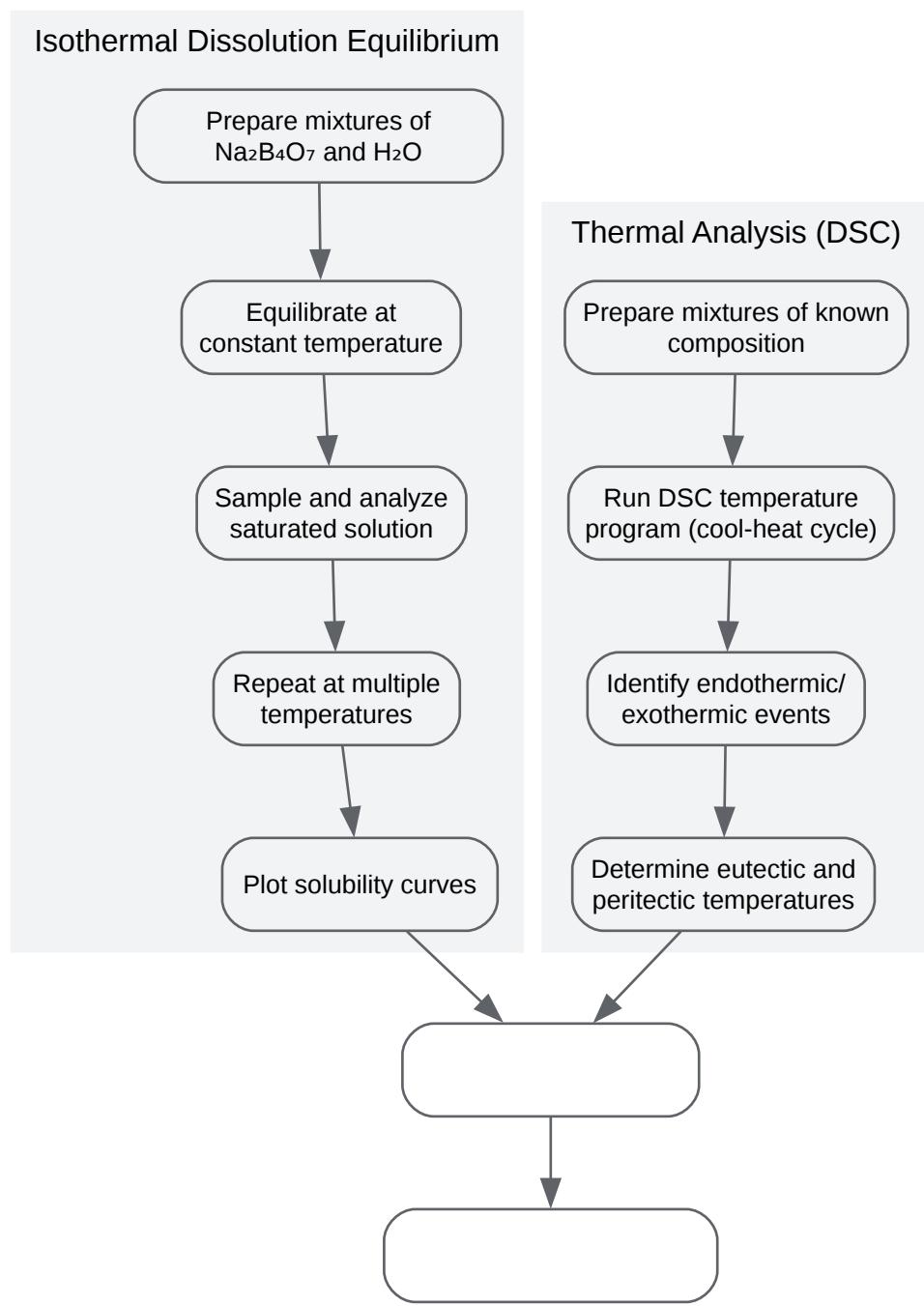

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for phase diagram determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Unveiling the Sodium Tetraborate-Water System: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1171922#phase-diagram-of-the-sodium-tetraborate-water-system>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com